6Alpha-Hydroxy Cortisol-d4
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Overview
Description
6Alpha-Hydroxy Cortisol-d4 is a deuterated form of 6Alpha-Hydroxy Cortisol, a derivative of cortisol. This compound is primarily used in scientific research, particularly in the fields of biochemistry and pharmacology. The deuterium labeling (d4) makes it a valuable tool for mass spectrometry studies, allowing for precise quantification and analysis of cortisol metabolism and related pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6Alpha-Hydroxy Cortisol-d4 involves the incorporation of deuterium atoms into the cortisol molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Chemical Synthesis: Starting from a cortisol precursor, specific chemical reactions are employed to introduce the hydroxy group at the 6Alpha position and deuterium atoms at designated positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas and a suitable catalyst to achieve selective deuterium incorporation.
Chromatographic Purification: Employing chromatographic techniques to isolate and purify the desired deuterated compound.
Chemical Reactions Analysis
Types of Reactions
6Alpha-Hydroxy Cortisol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction: Reduction of the hydroxy group to a corresponding alcohol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield 6Alpha-Keto Cortisol-d4, while reduction may produce this compound alcohol derivatives .
Scientific Research Applications
6Alpha-Hydroxy Cortisol-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of cortisol and its metabolites.
Biology: Employed in studies of cortisol metabolism and its role in physiological processes.
Medicine: Utilized in clinical research to investigate disorders related to cortisol imbalance, such as Cushing’s syndrome and Addison’s disease.
Mechanism of Action
6Alpha-Hydroxy Cortisol-d4 exerts its effects through its interaction with the glucocorticoid receptor. Upon binding to the receptor, it modulates the expression of target genes involved in various physiological processes, including immune response, metabolism, and stress response. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways, providing insights into its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6Beta-Hydroxy Cortisol-d4: Another deuterated cortisol derivative with similar applications in mass spectrometry and metabolic studies.
Cortisol-d4: A deuterated form of cortisol used as an internal standard in various analytical techniques.
Cortisone-d4: A deuterated form of cortisone, used in similar research applications as 6Alpha-Hydroxy Cortisol-d4.
Uniqueness
This compound is unique due to its specific hydroxy group positioning at the 6Alpha position, which provides distinct metabolic and biochemical properties compared to other cortisol derivatives. This uniqueness makes it a valuable tool for studying specific aspects of cortisol metabolism and its physiological effects .
Properties
Molecular Formula |
C21H30O6 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(6S,8R,9S,10R,11S,13S,14R,17S)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12-,13-,15+,16+,18-,19+,20+,21-/m1/s1/i9D2,16D,18D |
InChI Key |
GNFTWPCIRXSCQF-LZHXQDQKSA-N |
Isomeric SMILES |
[2H][C@]12[C@H](C[C@@H](C3=CC(=O)CC[C@@]31C)O)[C@H]4CC[C@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |
Origin of Product |
United States |
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